molecular formula C24H32N2O2S B10849625 4-[3-[[(4S)-2-methyl-4-(4-methylsulfanylphenyl)-3,4-dihydro-1H-isoquinolin-7-yl]oxy]propyl]morpholine

4-[3-[[(4S)-2-methyl-4-(4-methylsulfanylphenyl)-3,4-dihydro-1H-isoquinolin-7-yl]oxy]propyl]morpholine

Cat. No.: B10849625
M. Wt: 412.6 g/mol
InChI Key: XYYGFCDTBHAUSN-DEOSSOPVSA-N
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Preparation Methods

The synthesis of JNJ-28583867 involves several key steps. The synthetic route typically starts with the preparation of the core tetrahydroisoquinoline structure, followed by the introduction of the methylsulfanylphenyl and morpholinylpropoxy groups. The reaction conditions often involve the use of strong bases and organic solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

JNJ-28583867 undergoes various chemical reactions, including:

Scientific Research Applications

JNJ-28583867 has been extensively studied for its applications in various fields:

Mechanism of Action

JNJ-28583867 exerts its effects by selectively binding to and antagonizing histamine H3 receptors, as well as inhibiting the serotonin transporter. This dual action increases the levels of serotonin in the synaptic cleft and modulates histamine signaling, leading to enhanced wakefulness and potential antidepressant effects. The molecular targets and pathways involved include the histamine H3 receptor and the serotonin transporter .

Comparison with Similar Compounds

JNJ-28583867 is unique due to its dual action on histamine H3 receptors and serotonin transporters. Similar compounds include:

Properties

Molecular Formula

C24H32N2O2S

Molecular Weight

412.6 g/mol

IUPAC Name

4-[3-[[(4S)-2-methyl-4-(4-methylsulfanylphenyl)-3,4-dihydro-1H-isoquinolin-7-yl]oxy]propyl]morpholine

InChI

InChI=1S/C24H32N2O2S/c1-25-17-20-16-21(28-13-3-10-26-11-14-27-15-12-26)6-9-23(20)24(18-25)19-4-7-22(29-2)8-5-19/h4-9,16,24H,3,10-15,17-18H2,1-2H3/t24-/m0/s1

InChI Key

XYYGFCDTBHAUSN-DEOSSOPVSA-N

Isomeric SMILES

CN1C[C@H](C2=C(C1)C=C(C=C2)OCCCN3CCOCC3)C4=CC=C(C=C4)SC

Canonical SMILES

CN1CC(C2=C(C1)C=C(C=C2)OCCCN3CCOCC3)C4=CC=C(C=C4)SC

Origin of Product

United States

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